

Synthesis and Reactivity of 2-Amino-3-bromopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromopyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyridine is a pivotal heterocyclic building block in the synthesis of a wide array of functionalized pyridine derivatives. Its unique substitution pattern, featuring both an amino and a bromo group on the pyridine ring, allows for versatile downstream modifications. This guide provides an in-depth overview of its synthesis, key reactions, and experimental protocols, tailored for professionals in chemical research and drug development.

Physicochemical Properties

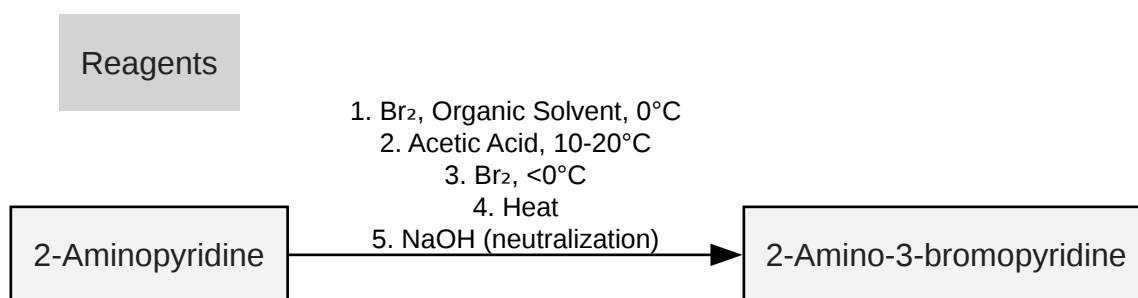
A summary of the key physicochemical properties of **2-Amino-3-bromopyridine** is presented below.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrN ₂	[1][2][3]
Molecular Weight	173.01 g/mol	[1][2][3]
CAS Number	13534-99-1	[1][2][3]
Appearance	Gray to brown powder/solid	[4]
Melting Point	63-67 °C	[2]
Boiling Point	232 °C at 760 mmHg	[4]
Density	1.71 g/cm ³	[4]

Synthesis of 2-Amino-3-bromopyridine

The primary synthetic route to **2-Amino-3-bromopyridine** involves the direct bromination of 2-aminopyridine. This method allows for the regioselective introduction of a bromine atom at the 3-position.

Synthetic Pathway



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Caption: Synthesis of **2-Amino-3-bromopyridine** from 2-aminopyridine.

Experimental Protocol: Bromination of 2-Aminopyridine

This protocol is adapted from a patented method for the preparation of **2-Amino-3-bromopyridine**.^{[5][6]}

Materials:

- 2-Aminopyridine
- Liquid Bromine
- An organic solvent (e.g., chloroform, dichloromethane)
- Acetic Acid
- Sodium Hydroxide solution
- Water
- Ice

Procedure:

- Dissolve 2-aminopyridine in an organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
- Cool the solution to 0°C using an ice bath.
- Slowly add half of the total required liquid bromine to the stirred solution while maintaining the temperature at 0°C.
- After the initial addition, warm the reaction mixture to 10-20°C.
- Dropwise add acetic acid to the reaction mixture.
- Cool the mixture back down to below 0°C.
- Add the remaining half of the liquid bromine dropwise.
- Warm the reaction mixture and allow it to react for a specified time to ensure completion.
- After the reaction is complete, add sodium hydroxide solution to neutralize the mixture to a pH of 7.

- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer three times with the organic solvent.
- Combine the organic extracts and perform vacuum concentration to obtain **2-Amino-3-bromopyridine**.

This method is reported to produce high-purity **2-Amino-3-bromopyridine** with a high yield and is suitable for large-scale production.^[5]

Reactivity of 2-Amino-3-bromopyridine

The presence of both an amino group and a bromo substituent makes **2-Amino-3-bromopyridine** a versatile substrate for various cross-coupling and substitution reactions.

Key Reactions

2-Amino-3-bromopyridine is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:

- 2-Acylamido-3-bromopyridines^[7]
- 2-Anilino-3-bromopyridine^[7]
- 3-Alkynyl-2-aminopyridines^[7]
- N-(bromopyridyl)amidines
- Carbolines via palladium-catalyzed arylation and amination
- 2-Amino-3-cyanopyridine via palladium-catalyzed cyanation^[7]
- Nitro-substituted N,N'-dipyridinylamines via palladium-catalyzed coupling^[7]
- 2-Amino-3-iodopyridine via halogen exchange^[7]

Two of the most important transformations involving **2-Amino-3-bromopyridine** are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. In the context of **2-Amino-3-bromopyridine**, it allows for the introduction of various amine nucleophiles at the 3-position. While specific protocols for **2-Amino-3-bromopyridine** are not extensively detailed in the provided results, a general procedure for the amination of 2-bromopyridines can be adapted.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Reaction Conditions

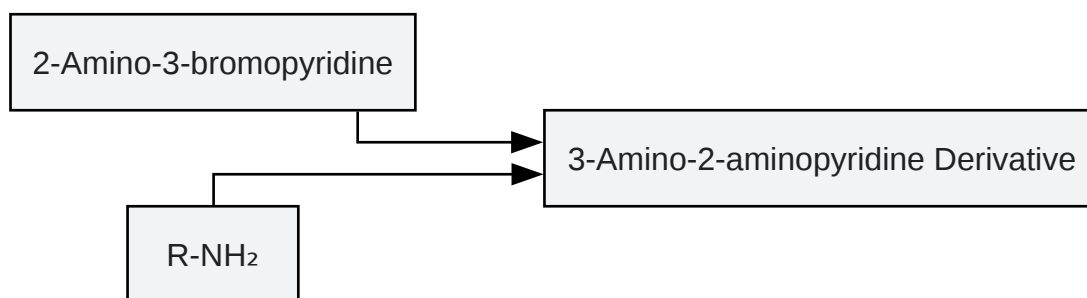
Heat

Solvent (e.g., Toluene)

Base (e.g., NaOt-Bu)

Phosphine Ligand (e.g., dppp)

Pd Catalyst (e.g., Pd(OAc)₂)



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Caption: Buchwald-Hartwig amination of **2-Amino-3-bromopyridine**.

Experimental Protocol: General Buchwald-Hartwig Amination of 2-Bromopyridines

This protocol is a general guide and may require optimization for **2-Amino-3-bromopyridine**.
[9][11]

Materials:

- 2-Bromopyridine substrate (e.g., **2-Amino-3-bromopyridine**)
- Amine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Sodium tert-butoxide (NaOt-Bu)
- Toluene

Procedure:

- In a sealed tube, add the 2-bromopyridine substrate, the amine (typically 5 equivalents), palladium(II) acetate (5 mol%), dppp (10 mol%), and sodium tert-butoxide (2 equivalents) in toluene.
- Seal the tube and heat the reaction mixture at 80°C overnight (approximately 14 hours).
- After cooling to room temperature, the reaction mixture can be purified by column chromatography to isolate the desired aminated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. For **2-Amino-3-bromopyridine**, this reaction enables the introduction of a wide range of aryl or vinyl substituents at the 3-position.

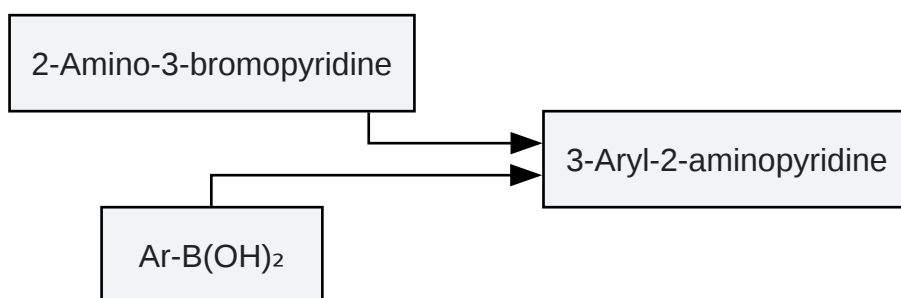
Reaction Conditions

Heat

Solvent (e.g., aq. isopropanol)

Base (e.g., K_2CO_3)

Phosphine Ligand

Pd Catalyst (e.g., $Pd(OAc)_2$)[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling of **2-Amino-3-bromopyridine**.

Experimental Protocol: General Suzuki-Miyaura Coupling of 2-Halogenated Pyridines

This is a general protocol and may need to be adapted for **2-Amino-3-bromopyridine**.^{[12][13]}

Materials:

- 2-Halogenated pyridine (e.g., **2-Amino-3-bromopyridine**)
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Potassium carbonate (K_2CO_3)
- Aqueous isopropanol

Procedure:

- To a reaction vessel, add the 2-halogenated pyridine, the arylboronic acid, palladium(II) acetate, and potassium carbonate.
- Add aqueous isopropanol as the solvent.
- Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography.

Conclusion

2-Amino-3-bromopyridine is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis from 2-aminopyridine and its reactivity in key cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling make it an essential tool for the construction of complex pyridine-containing molecules. The protocols

and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this important intermediate in their synthetic endeavors.

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